Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group attached to a phenyl ring
Mechanism of Action
Mode of Action
It is known that thiophene derivatives, in general, have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3, and a melting point of 123-124 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound. As mentioned earlier, thiophene derivatives have been associated with a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate, it is known that the compound is a white crystalline substance, insoluble in water, but soluble in organic solvents such as toluene, acetonitrile, and ethanol . This solubility profile can affect how the compound is administered and how it behaves in different environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources . . The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry for their anti-inflammatory and anesthetic properties.
Sulfamoyl Compounds: Similar compounds with sulfamoyl groups are used in various applications, including as sulfonamide antibiotics.
Uniqueness
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-methylsulfanylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S3/c1-18-13(15)12-11(6-7-20-12)21(16,17)14-9-4-3-5-10(8-9)19-2/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZVGFPNVRRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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